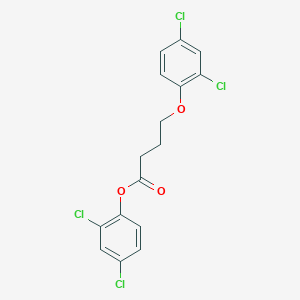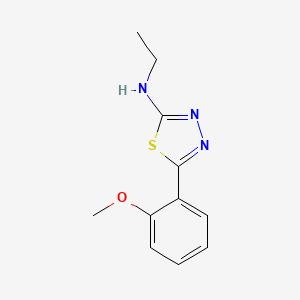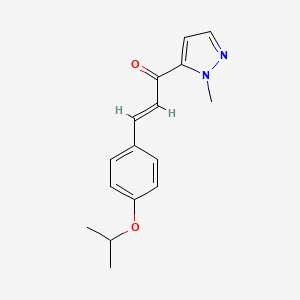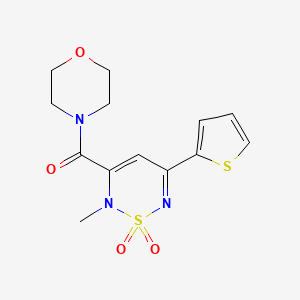![molecular formula C13H15BrN4O3 B4634782 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE](/img/structure/B4634782.png)
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE
Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, along with a furan ring and an ethanhydroximamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving furfural or its derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and furan rings with the ethanhydroximamide moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound can be used in the development of new materials with unique properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, modulating their activity and triggering specific cellular responses.
Disruption of Cellular Processes: It can interfere with various cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog with a bromine atom on the pyrazole ring.
3,5-Dimethylpyrazole: A related compound with methyl groups on the pyrazole ring.
2-Methylfuran: A furan derivative with a methyl group.
Uniqueness
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-[(2-METHYL-3-FURYL)CARBONYL]ETHANEHYDROXIMAMIDE is unique due to its combination of a brominated pyrazole ring, a methyl-substituted furan ring, and an ethanhydroximamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3/c1-7-12(14)8(2)18(16-7)6-11(15)17-21-13(19)10-4-5-20-9(10)3/h4-5H,6H2,1-3H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJNCBWVDKCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C2=C(OC=C2)C)N)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)C2=C(OC=C2)C)/N)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4634705.png)
![3-{[4-(2-ethylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4634710.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4634712.png)
![3-[(4-ethoxybenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4634724.png)

![N-[4-[6-(4-acetamidophenoxy)-4-(diethylamino)-3,5-difluoropyridin-2-yl]oxyphenyl]acetamide](/img/structure/B4634739.png)



![4-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4634759.png)
![4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide](/img/structure/B4634769.png)
![3-chloro-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4634781.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-propylthiourea](/img/structure/B4634790.png)
![(6Z)-6-[(4-fluorophenyl)methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4634811.png)
